Acrocinonide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acrocinonide involves the acetalization of triamcinolone with acrolein. This reaction typically requires an acidic catalyst to facilitate the formation of the cyclic acetal structure . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would likely include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Acrocinonide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can occur, particularly at the fluorine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a model compound to study glucocorticoid activity and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.
Industry: Potential applications in the development of new corticosteroid-based therapies.
Mechanism of Action
These proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . This mechanism results in the reduction of inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
Fluprednidene acetate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Triamcinolone: The parent compound from which acrocinonide is derived, widely used in various therapeutic applications.
Uniqueness
This compound is unique due to its specific acetal structure with acrolein, which imparts distinct chemical and physical properties compared to other glucocorticoids . This structural uniqueness contributes to its specific binding affinity and activity profile.
Properties
CAS No. |
28971-58-6 |
---|---|
Molecular Formula |
C24H29FO6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-6-ethenyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H29FO6/c1-4-20-30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,2)23(15,25)17(28)11-22(16,3)24(19,31-20)18(29)12-26/h4,7-9,15-17,19-20,26,28H,1,5-6,10-12H2,2-3H3/t15-,16-,17-,19+,20?,21-,22-,23-,24+/m0/s1 |
InChI Key |
JGSKXHVNDZFORI-DZPDXEKMSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)C=C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)C=C)C(=O)CO)CCC5=CC(=O)C=CC53C)F)O |
Origin of Product |
United States |
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